2-吗啉-4-基-1,3-噻唑-4(5H)-酮

描述

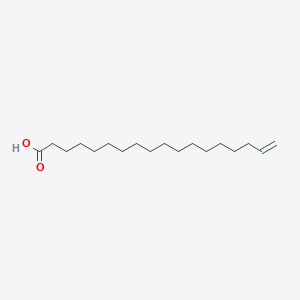

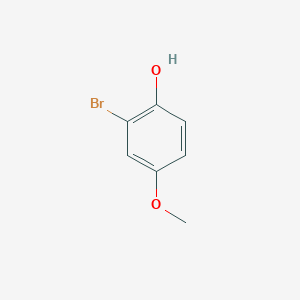

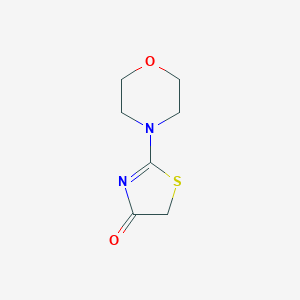

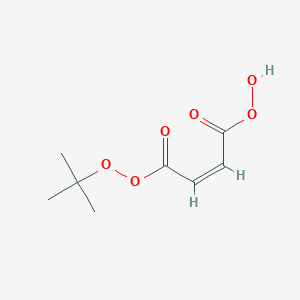

2-Morpholin-4-yl-1,3-thiazol-4(5H)-one is a chemical compound that belongs to a class of organic molecules featuring both a morpholine ring and a thiazole moiety. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which is known for its involvement in various biological activities. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which is a core structure in many biologically active compounds. The combination of these two heterocycles in one molecule suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing disulfides that contain the morpholine and thiazole structures has been reported through electrochemical synthesis, involving electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Additionally, the synthesis of 4-(1,3-thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase has been achieved, demonstrating the utility of these compounds in biological contexts . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one has been elucidated using various spectroscopic techniques. For example, the crystal structure of a Mannich base containing a morpholine and a benzothiazole ring has been determined, revealing the conformation and hydrogen bonding interactions within the molecule . Similarly, the structure of a 5,6-dihydro-1,3-thiazin-4-one derivative has been determined by X-ray analysis, which could provide insights into the steric and electronic properties of the thiazole ring in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .

Chemical Reactions Analysis

The chemical reactivity of morpholine and thiazole derivatives has been explored in various studies. For instance, the electrochemical method mentioned earlier leads to the formation of disulfide bonds, indicating that redox reactions are a key aspect of the chemical behavior of these compounds . The synthesis of oxadiazole derivatives from thiol-containing compounds suggests potential for nucleophilic substitution reactions . Moreover, the presence of a strong intramolecular phenolic O—H⋯N hydrogen bond in a related compound suggests that intramolecular interactions could influence the reactivity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and thiazole derivatives can be inferred from related compounds. For example, the crystal packing of a morpholinomethyl derivative exhibits various intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be relevant for the solubility and stability of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one . The presence of electron-donating and electron-withdrawing groups on the phenyl ring of thiazolidine-2,4-diones has been shown to affect their hypoglycemic and anti-inflammatory activities, suggesting that substituents on the thiazole ring of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one could similarly influence its properties .

科学研究应用

磷脂酰肌醇3-激酶抑制

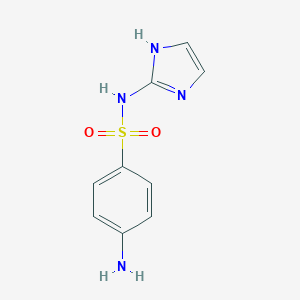

已经确定4-(1,3-噻唑-2-基)吗啉衍生物,包括2-吗啉-4-基-1,3-噻唑-4(5H)-酮,作为磷脂酰肌醇3-激酶的有效和选择性抑制剂。这些化合物在异种移植模型中显示出对肿瘤生长的效用,表明在癌症研究和治疗中可能有应用(Alexander et al., 2008)。

抗氧化活性

对与2-吗啉-4-基-1,3-噻唑-4(5H)-酮结构相关的1-[2-(R-苯基亚胺)-4-甲基-3-(3-[吗啉-4-基]丙基)-2,3-二氢-1,3-噻唑-5-基]乙酮衍生物的研究表明具有显著的抗氧化性质。QSAR分析表明,极化、偶极矩和亲脂性等分子描述符显著影响抗氧化活性(Drapak et al., 2019)。

抗肿瘤性能

合成N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺,涉及2-吗啉-4-基-1,3-噻唑-4(5H)-酮,显示出作为新型抗癌剂的潜力。这些化合物已经进行了抗癌活性筛选,表明在癌症治疗中有发展潜力(Horishny et al., 2020)。

抗微生物活性

源自含吗啉的2-R-苯基亚胺噻唑衍生物,与2-吗啉-4-基-1,3-噻唑-4(5H)-酮结构类似,已显示出抗微生物活性。这些物质对革兰氏阳性和革兰氏阴性微生物菌株都有显著影响,表明它们在开发新的抗微生物药物方面具有潜力(Yeromina et al., 2019)。

抗真菌和抗肿瘤活性

新型的杂环和烷基亚胺基硫代乙酰胺衍生物,包括2-吗啉噻唑-4(5H)-酮,表现出抗真菌和抗肿瘤活性。这些化合物已经进行了对抗多种人类肿瘤细胞系和真菌菌株的有效性筛选,表明它们在开发抗真菌和抗癌症疗法方面的相关性(Insuasty et al., 2013)。

属性

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPOETYJKCUXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351592 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16781-67-2 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one in dye chemistry?

A1: The research article "Synthesis and characterization of novel yellow azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and study of their azo–hydrazone tautomerism" [] explores the use of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one as a starting material for synthesizing novel yellow azo dyes. The study focuses on understanding the tautomeric behavior of these dyes, specifically the azo-hydrazone tautomerism, which is crucial for their coloristic properties.

A2: While the provided research on 2-morpholin-4-yl-1,3-thiazol-4(5H)-one focuses primarily on its use in dye synthesis [], the second article, "5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents," [] highlights the potential of structurally related heterocyclic compounds in developing antitumor agents. This suggests that further research exploring the biological activity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one derivatives, particularly in the context of medicinal chemistry, could be a promising avenue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)